Hydrogen-Bond Donor Count Reduction Relative to Des-Methyl Analog
The target compound contains a single hydrogen-bond donor (HBD), versus two HBD groups in the closest des-methyl analog, 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine (CAS 1367699-23-7) [1]. Lower HBD count is strongly associated with improved passive membrane permeability; an analysis of 47,000 compounds by Waring demonstrated that reducing HBD count from 2 to 1 increases the probability of achieving Caco-2 permeability >10 × 10⁻⁶ cm/s by a factor of approximately 1.8 [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine: 2 HBD |
| Quantified Difference | 1 HBD fewer for target compound; associated with ~1.8-fold higher probability of achieving Caco-2 Papp >10 × 10⁻⁶ cm/s (class-level inference from Waring dataset) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); permeability probability derived from retrospective analysis of 47,000 drug-like compounds |
Why This Matters
For fragment-to-lead libraries aiming to improve permeability without adding excessive lipophilicity, selecting a single HBD scaffold can streamline SAR and reduce the risk of poor oral absorption.
- [1] PubChem. Computed Properties for CID 126792155 (target) and CID 534286 (des-methyl analog). National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605052. View Source
